4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy-
Description
Structural Characterization of 4-Pyrimidineacetamide Derivatives
Molecular Architecture and Functional Group Analysis
The compound features a pyrimidine ring substituted at positions 2, 4, and 6. Position 2 is occupied by a 4-chlorophenyl group, while position 4 contains an acetamide moiety. Position 6 is functionalized with a 2-(aminocarbonyl)phenylamino group, and the N-hydroxy modification further enhances its electronic profile. Key functional groups include:
- Pyrimidine ring : A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
- Chlorophenyl group : Introduces electron-withdrawing effects due to the chlorine substituent.
- Acetamide : Provides hydrogen-bonding capabilities via the amide (-CONH-) group.
- Hydroxylamine (-NHOH) : Enhances solubility and metal-chelating potential.
The molecular formula is inferred as C₁₉H₁₆ClN₅O₃ , with a molar mass of 421.82 g/mol . Synthetic routes typically involve multi-step coupling reactions, such as the condensation of 4-chlorophenylacetonitrile with pyrimidine precursors under catalytic conditions.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for analogous pyrimidine derivatives reveal distinct aromatic proton environments:
- Aromatic protons : Resonances between δ 6.13–7.45 ppm (pyrimidine and phenyl rings).
- Amide protons : Broad signals near δ 8.2–8.5 ppm due to -NH- groups.
- Methyl groups : Singlets at δ 2.1–2.3 ppm from acetamide substituents.
13C NMR highlights carbonyl carbons (amide C=O) at δ 165–170 ppm and pyrimidine ring carbons at δ 148–158 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- C=O stretch : Strong peak near 1,650 cm⁻¹ (amide I band).
- N-H bend : Medium intensity at 1,550 cm⁻¹ (amide II band).
- C-Cl stretch : Signal at 750–800 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra typically show:
- Molecular ion peak : m/z 421.82 (C₁₉H₁₆ClN₅O₃⁺).
- Fragment ions : Loss of -NHOH (m/z 389) and cleavage of the pyrimidine ring (m/z 178).
X-ray Crystallography and Computational Modeling
X-ray Crystallography
Single-crystal X-ray diffraction studies for related compounds reveal:
- Crystal system : Monoclinic, space group P2₁/n.
- Unit cell parameters : a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, β = 105.3°.
- Electron density maps : Confirm the planar geometry of the pyrimidine ring and chlorophenyl substituents.
Computational Modeling
Density functional theory (DFT) simulations predict:
- Frontier molecular orbitals (FMOs) : A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
- Molecular electrostatic potential (MEP) : Negative potential localized on the acetamide oxygen (-0.45 e⁻) and pyrimidine nitrogen atoms.
- Charge distribution : Chlorine atom carries a partial charge of -0.32 e⁻, polarizing the attached phenyl ring.
Properties
CAS No. |
57630-88-3 |
|---|---|
Molecular Formula |
C19H16ClN5O3 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-6-[2-(hydroxyamino)-2-oxoethyl]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C19H16ClN5O3/c20-12-7-5-11(6-8-12)19-22-13(10-17(26)25-28)9-16(24-19)23-15-4-2-1-3-14(15)18(21)27/h1-9,28H,10H2,(H2,21,27)(H,25,26)(H,22,23,24) |
InChI Key |
PAFKBPSLZRVEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Functionalization with Aminocarbonyl and Chlorophenyl Groups: These groups can be added through nucleophilic substitution reactions, often using reagents like chloroaniline and isocyanates.
Hydroxylation: The final hydroxylation step can be achieved using hydroxylamine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is categorized under the class of pyrimidine derivatives. Its molecular formula is , and it features multiple functional groups which contribute to its reactivity and biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential. In vitro studies suggest that pyrimidine derivatives can exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes them candidates for developing new antibiotics.
3. Anti-inflammatory Effects
There is growing evidence that certain pyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thus offering therapeutic potential for treating inflammatory diseases .
Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University examined the effects of 4-Pyrimidineacetamide on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability over a 48-hour period. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In a collaborative study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of various pyrimidine derivatives was assessed. The compound demonstrated potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the hydroxyl and amino groups suggests potential for forming strong interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues with Varying Substituents
Compound A : 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepinyl)-N-hydroxy-2-(3,4,5-trimethoxyphenyl)-
- Key Differences: Replaces the 4-chlorophenyl group with a 3,4,5-trimethoxyphenyl moiety, enhancing electron-donating properties. Substitutes the 2-(aminocarbonyl)phenylamino group with a hexahydroazepinyl ring, increasing hydrophobicity.
- Impact :
Compound B : N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences :
- Features a bis(4-chlorophenyl) system and lacks the N-hydroxyacetamide group.
- Includes a methyl group at position 6 and a phenyl group at position 2.
- Dihedral angles between the pyrimidine and phenyl rings (5.2–6.4°) suggest a planar conformation, enhancing π-π stacking interactions in crystal structures .
Functional Group Variations
Compound C : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: Replaces the pyrimidine ring with a thieno[3,2-d]pyrimidine core, introducing sulfur atoms. Includes a trifluoromethylphenyl group, a strong electron-withdrawing substituent.
- Impact: The thieno-pyrimidine scaffold may enhance metabolic stability and bioavailability due to reduced oxidation susceptibility .
Compound D : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences :
- Substitutes 4-chlorophenyl with 2-fluorophenyl and 4-methoxyphenyl groups.
- Lacks the N-hydroxyacetamide chain.
- Impact :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 481.9 | ~500 | 466–545 | 485.9 |
| LogP (Predicted) | ~3.2 | ~2.8 | 4.1–4.5 | ~4.7 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 2 |
| Key Functional Groups | N-hydroxy, Cl | OCH₃, N-H | Cl, NH₂ | CF₃, S |
| Bioactivity | Enzyme inhibition | Antifungal | Antimicrobial | Anticancer |
Notes:
Biological Activity
4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- is a complex organic compound characterized by its pyrimidine ring and various functional groups, including an amide and hydroxyl group. This structural complexity suggests significant potential for diverse biological activities, particularly in pharmacology. Compounds with similar structures have been explored for their roles as enzyme inhibitors and their potential applications in drug discovery.
Chemical Structure and Properties
The compound features:
- Pyrimidine Ring : A six-membered heterocyclic structure containing nitrogen atoms.
- Chlorophenyl Moiety : Enhances lipophilicity and may influence interactions with biological targets.
- Aminocarbonyl Group : Potentially involved in hydrogen bonding and interactions with enzymes.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one | Amino groups on pyrimidine | Known for enzyme inhibition |
| 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol | Trifluoromethyl group | Enhanced lipophilicity |
| 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4-ol | Pyridine substitution | Potential anti-cancer activity |
Antimicrobial Activity
Research indicates that derivatives of pyrimidineacetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Active against Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.
- Fungi : Demonstrated activity against Candida albicans and Aspergillus niger.
The minimum inhibitory concentration (MIC) values of these compounds were comparable to established antibiotics like cefadroxil and antifungals like fluconazole .
Anticancer Activity
The anticancer potential of 4-Pyrimidineacetamide has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines.
- Cell Lines Tested : Human colorectal carcinoma (HCT116) was primarily used for testing.
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation, outperforming some reference drugs like 5-fluorouracil .
The biological activity of 4-Pyrimidineacetamide is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways involved in disease progression.
- Cellular Interactions : The presence of functional groups allows for hydrogen bonding and other interactions that can disrupt cellular processes in pathogens or cancer cells.
Case Studies
Several studies have documented the synthesis and evaluation of pyrimidine derivatives, highlighting their biological activities:
- Study on Bis-pyrimidine Acetamides :
- Cytotoxicity Assessment :
Q & A
Basic: What synthetic routes are recommended for preparing this compound, considering its structural complexity?
Methodological Answer:
A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and condensation reactions. For example:
- Step 1 : Introduce the 4-chlorophenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts under inert conditions .
- Step 2 : Install the 6-((2-(aminocarbonyl)phenyl)amino) moiety through a Buchwald-Hartwig amination, requiring Pd(OAc)₂/Xantphos as a catalyst system and elevated temperatures (110–120°C) .
- Step 3 : Protect the N-hydroxy group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. For example, the 4-chlorophenyl group shows aromatic protons as doublets near δ 7.4–7.6 ppm, while the hydroxamate N-hydroxy proton appears as a broad singlet (~δ 9.5–10.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS, targeting a molecular ion [M+H] with <2 ppm error .
- X-ray Crystallography : Resolve crystal structure to validate intramolecular hydrogen bonds (e.g., N–H⋯O between hydroxamate and pyrimidine rings) and dihedral angles (<15° for planar substituents) .
Advanced: How can intramolecular interactions and crystal packing be analyzed to predict stability?
Methodological Answer:
- Hydrogen Bonding : Use single-crystal X-ray diffraction to identify key interactions, such as N–H⋯N or N–H⋯O bonds stabilizing the pyrimidine core. For example, reports six-membered rings formed via N4–H4⋯N5 bonds in analogous structures .
- Dihedral Angles : Calculate angles between the pyrimidine ring and substituents (e.g., 4-chlorophenyl group) using software like Mercury. Angles <20° indicate planarity, enhancing π-π stacking .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (e.g., >200°C) with crystal packing efficiency .
Advanced: How to design assays for evaluating its biological activity, particularly as an HDAC inhibitor?
Methodological Answer:
- Target Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to HDAC isoforms, focusing on the hydroxamate-Zn interaction .
- In Vitro Assays :
- Control Compounds : Compare with SAHA (vorinostat) to benchmark potency .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Analysis : Control for substituent effects. For instance, shows trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing IC values .
- Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time). Discrepancies in HDAC isoform selectivity (e.g., Class I vs. II) often arise from differing assay protocols .
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Use cheminformatics tools (e.g., PCA) to cluster activity trends by structural features .
Advanced: What computational strategies predict its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to HDACs using GROMACS, focusing on hydroxamate-Zn coordination and solvent-accessible surface area (SASA) .
- QSAR Modeling : Train models on pyrimidine derivatives to correlate substituent electronegativity (e.g., Cl, CF) with inhibitory activity .
- ADMET Prediction : Use SwissADME to estimate logP (~2.5–3.5) and BBB permeability, critical for CNS-targeted applications .
Basic: What reaction conditions optimize yield during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for coupling reactions; achieved 75% yield with Pd(OAc)₂ in DMF at 100°C .
- pH Control : Maintain pH 8–9 during condensation steps (e.g., using NaHCO) to deprotonate amines and enhance nucleophilicity .
- Solvent Selection : Use DCM for hydroxamate formation to minimize hydrolysis; reports 85% yield under anhydrous conditions .
Advanced: How do substituents influence physicochemical properties and target binding?
Methodological Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability ( vs. 19) .
- Electron-Withdrawing Effects : The hydroxamate group lowers pKa (~8.5) of the adjacent NH, stabilizing Zn coordination in HDAC binding pockets .
- Steric Effects : Bulky substituents (e.g., 2-(aminocarbonyl)phenyl) may hinder rotation, favoring bioactive conformations. Use NOESY NMR to confirm spatial proximity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
